![molecular formula C12H12N4O2S2 B2364825 2-[(5-アセチルアミノ-1,3,4-チアゾール-2-イル)スルファニル]-N-フェニルアセトアミド CAS No. 392290-60-7](/img/structure/B2364825.png)
2-[(5-アセチルアミノ-1,3,4-チアゾール-2-イル)スルファニル]-N-フェニルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
科学的研究の応用
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial strains.
Material Science: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
Target of Action
The primary target of the compound, also known as Acetazolamide , is carbonic anhydrase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions .
Mode of Action
Acetazolamide acts as a carbonic anhydrase inhibitor . By binding to this enzyme, it reduces the rate at which carbon dioxide is converted to bicarbonate and protons. This leads to a reduction in carbonic acid and a subsequent decrease in the pH of the body, causing a compensatory increase in respiratory ventilation to expel CO2 and thus, counteract metabolic acidosis .
Biochemical Pathways
The inhibition of carbonic anhydrase disrupts the carbon dioxide hydration reaction pathway . This leads to a decrease in bicarbonate ions in the blood, shifting the pH towards acidity and increasing respiratory ventilation. The increased ventilation helps to expel more carbon dioxide, reducing the concentration of carbonic acid and helping to restore pH balance .
Result of Action
The primary result of Acetazolamide’s action is an increase in respiratory ventilation, leading to a decrease in carbon dioxide concentration in the body . This can help to counteract conditions such as metabolic acidosis. Additionally, by inhibiting carbonic anhydrase, Acetazolamide can also reduce the production of aqueous humor in the eye, making it useful in the treatment of glaucoma .
生化学分析
Biochemical Properties
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide is known to inhibit the activity of carbonic anhydrase . This enzyme plays a crucial role in maintaining pH and fluid balance in the body. The compound interacts with the enzyme, leading to a decrease in its activity .
Cellular Effects
The compound has been found to inhibit water permeability of membranes by interacting with aquaporins . This can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide exerts its effects by binding to the active site of the carbonic anhydrase enzyme, thereby inhibiting its activity . This interaction can lead to changes in gene expression and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.
Acetylation: The resulting thiadiazole derivative is then acetylated using acetic anhydride to introduce the acetamido group.
Thioether Formation: The acetylated thiadiazole is reacted with phenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
類似化合物との比較
Similar Compounds
- **2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide
- **2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- **2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-butylacetamide
Uniqueness
Compared to similar compounds, 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide stands out due to its specific structural features and functional groups, which confer unique properties and reactivity
特性
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c1-8(17)13-11-15-16-12(20-11)19-7-10(18)14-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18)(H,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXVDMAOXKNXBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

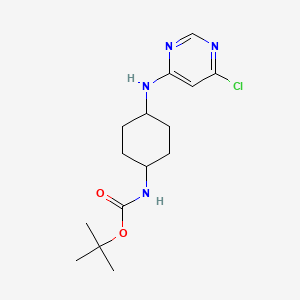
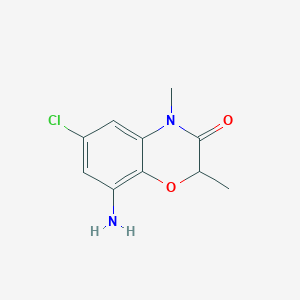
![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)
![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)
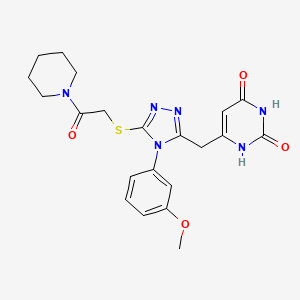
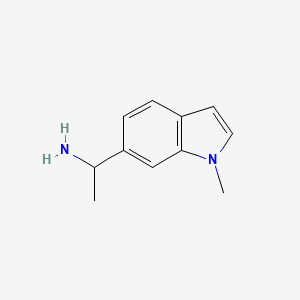
![2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2364758.png)
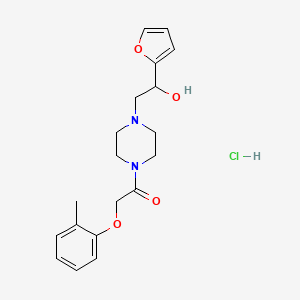
![(2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-(pyridin-3-yl)prop-2-enamide](/img/structure/B2364761.png)
![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2364763.png)
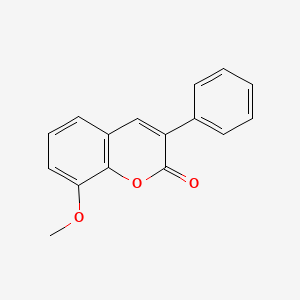
![N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2364765.png)
